Cas no 20870-89-7 (1-Methyl-5-nitroindolin-2-one)
1-Methyl-5-nitroindolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1,3-dihydro-1-methyl-5-nitro-2H-Indol-2-one
- 1-Methyl-5-nitro-2,3-dihydro-1H-indol-2-one
- 1-methyl-5-nitroindolin-2-one
- Z360473514
- 20870-89-7
- QQYDOWGHCYCEQF-UHFFFAOYSA-N
- MFCD00159848
- AKOS002370725
- 2N-318S
- SB65715
- CS-0449805
- 1-methyl-5-nitro-3H-indol-2-one
- 1-methyl-5-nitro-1,3-dihydro-indol-2-one
- SCHEMBL1231915
- 2H-Indol-2-one, 1,3-dihydro-1-methyl-5-nitro-
- 1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one
- EN300-130924
- Oprea1_422015
- 1-methyl-5-nitro-oxindole
- 1-Methyl-5-nitroindolin-2-one
-
- MDL: MFCD00159848
- Inchi: 1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3
- InChI Key: QQYDOWGHCYCEQF-UHFFFAOYSA-N
- SMILES: O=C1CC2C=C(C=CC=2N1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 192.05300
- Monoisotopic Mass: 192.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 66.1Ų
Experimental Properties
- PSA: 66.13000
- LogP: 1.70190
1-Methyl-5-nitroindolin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
1-Methyl-5-nitroindolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199010911-5g |
1-Methyl-5-nitroindolin-2-one |
20870-89-7 | 95% | 5g |
$999.44 | 2023-09-02 | |
| Chemenu | CM133487-1g |
1-methyl-5-nitroindolin-2-one |
20870-89-7 | 95%+ | 1g |
$294 | 2021-08-05 | |
| TRC | M350740-25mg |
1-Methyl-5-nitroindolin-2-one |
20870-89-7 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M350740-50mg |
1-Methyl-5-nitroindolin-2-one |
20870-89-7 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M350740-250mg |
1-Methyl-5-nitroindolin-2-one |
20870-89-7 | 250mg |
$ 250.00 | 2022-06-03 | ||
| Matrix Scientific | 114821-1g |
1-Methyl-5-nitro-2,3-dihydro-1H-indol-2-one, 97% |
20870-89-7 | 97% | 1g |
$449.00 | 2023-09-09 | |
| abcr | AB341380-1 g |
1-Methyl-5-nitro-1,3-dihydro-2H-indol-2-one; . |
20870-89-7 | 1g |
€527.50 | 2023-06-21 | ||
| Chemenu | CM133487-1g |
1-methyl-5-nitroindolin-2-one |
20870-89-7 | 95%+ | 1g |
$*** | 2023-03-30 | |
| abcr | AB341380-250mg |
1-Methyl-5-nitro-1,3-dihydro-2H-indol-2-one; . |
20870-89-7 | 250mg |
€296.50 | 2025-02-14 | ||
| abcr | AB341380-1g |
1-Methyl-5-nitro-1,3-dihydro-2H-indol-2-one; . |
20870-89-7 | 1g |
€527.50 | 2025-02-14 |
1-Methyl-5-nitroindolin-2-one Suppliers
1-Methyl-5-nitroindolin-2-one Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-Methyl-5-nitroindolin-2-one
Recent Advances in the Study of 1-Methyl-5-nitroindolin-2-one (CAS: 20870-89-7)
1-Methyl-5-nitroindolin-2-one (CAS: 20870-89-7) is a nitro-substituted indolinone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and potential applications.
The compound's unique chemical structure, featuring a nitro group at the 5-position of the indolinone ring, has been the focus of recent synthetic efforts. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient, scalable synthesis route for 1-Methyl-5-nitroindolin-2-one, optimizing reaction conditions to achieve high yields and purity. The synthetic approach involved a nitro-Mannich reaction followed by cyclization, which proved to be both cost-effective and environmentally friendly, aligning with the principles of green chemistry.
In terms of biological activity, 1-Methyl-5-nitroindolin-2-one has demonstrated promising results in preclinical studies. Research conducted by a team at the National Institutes of Health (2024) revealed its potent inhibitory effects on specific kinase enzymes implicated in cancer cell proliferation. The compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer, with minimal effects on normal cells. These findings suggest its potential as a lead compound for developing targeted cancer therapies.
Further investigations into the mechanistic pathways of 1-Methyl-5-nitroindolin-2-one have uncovered its role in modulating oxidative stress and inflammation. A recent study in the European Journal of Pharmacology (2024) demonstrated that the compound could attenuate neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The nitro group was found to be critical for its antioxidant properties, which contributed to its neuroprotective effects. These results open new avenues for exploring its use in treating neurological disorders.
Despite these promising findings, challenges remain in the development of 1-Methyl-5-nitroindolin-2-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structural optimization and pharmacokinetic studies. Recent advancements in computational chemistry and molecular modeling have facilitated the design of derivatives with improved drug-like properties, as reported in a 2024 study published in Bioorganic & Medicinal Chemistry Letters.
In conclusion, 1-Methyl-5-nitroindolin-2-one (CAS: 20870-89-7) represents a compelling area of research in chemical biology and drug discovery. Its diverse biological activities and potential therapeutic applications underscore the importance of continued investigation. Future studies should focus on elucidating its molecular targets, optimizing its pharmacological profile, and advancing it through preclinical and clinical development. The integration of multidisciplinary approaches, including synthetic chemistry, bioassays, and computational modeling, will be crucial in unlocking the full potential of this compound.
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